molecular formula C10H14O2 B6607938 1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one CAS No. 2866322-66-7

1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one

Cat. No.: B6607938
CAS No.: 2866322-66-7
M. Wt: 166.22 g/mol
InChI Key: MQKYKFYZXIKEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one” is a complex organic compound. It contains an oxetane ring, which is a three-membered cyclic ether, attached to a bicyclo[1.1.1]pentane structure . Bicyclo[1.1.1]pentane is a highly strained molecule and the simplest member of the bicyclic bridged compounds family .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of the bicyclo[1.1.1]pentane and oxetane rings. The InChI code for a similar compound, 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, is 1S/C9H12O3/c10-7(11)9-3-8(4-9,5-9)6-1-12-2-6/h6H,1-5H2,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the strained bicyclo[1.1.1]pentane and oxetane rings. These rings can undergo various reactions, including ring-opening reactions .

Advantages and Limitations for Lab Experiments

1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has several advantages for lab experiments, including its high potency and selectivity for its target receptors. However, it also has limitations, including its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one. One direction is to further investigate its effects on the GABAergic and glutamatergic systems in the brain. Another direction is to study its potential for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, researchers may explore the development of new synthesis methods to improve the yield and purity of this compound.

Synthesis Methods

1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has been synthesized using several methods, including the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with oxetane and subsequent reduction of the resulting ketone. Another method involves the reaction of 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde with ethylmagnesium bromide, followed by oxidation of the resulting alcohol. These methods have been optimized to produce high yields of this compound.

Scientific Research Applications

1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has been researched for its potential pharmacological properties, including its effects on the central nervous system. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, and it may have potential for the treatment of anxiety and depression in humans. Additionally, this compound has been studied for its effects on learning and memory, and it may have potential for the treatment of cognitive disorders such as Alzheimer's disease.

Properties

IUPAC Name

1-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(11)9-4-10(5-9,6-9)8-2-12-3-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKYKFYZXIKEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.